5-Amino-6-methylnicotinonitrile
Overview
Description
5-Amino-6-methylnicotinonitrile is an organic compound with the molecular formula C7H7N3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound is of interest due to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methylnicotinonitrile typically involves the reaction of 6-methyl-3-pyridinecarbonitrile with ammonia under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
5-Amino-6-methylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Amino-6-methylnicotinonitrile include:
- 5-Cyano-2-picoline
- 6-Methyl-4-(trifluoromethyl)nicotinonitrile
- 4,6-Dimethylnicotinonitrile
- 5,6-Dimethylnicotinonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an amino group and a methyl group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Amino-6-methylnicotinonitrile (CAS Number: 3308-01-8) is an organic compound with notable biological properties that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C7H7N3
- Molecular Weight : Approximately 133.15 g/mol
The compound features an amino group at the 5-position and a methyl group at the 6-position of the pyridine ring, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. Research indicates that it may inhibit certain enzymes involved in inflammatory processes, leading to potential anti-inflammatory effects . Additionally, its structure allows it to interact with various biological macromolecules, influencing cellular pathways.
Antimicrobial Properties
Studies have demonstrated the antimicrobial activity of this compound against various pathogens. Notably:
- In vitro Studies : The compound was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Results indicated significant inhibition against these strains, with a minimum inhibitory concentration (MIC) established for further evaluation .
Anti-inflammatory Effects
Research has suggested that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes linked to inflammation. This action could position the compound as a potential therapeutic agent in managing inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Enzymes | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | E. coli, P. aeruginosa | Significant growth inhibition | |
Anti-inflammatory | Inflammatory enzymes | Inhibition observed |
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was evaluated for its antibacterial efficacy using the agar well-diffusion method. The study found that:
- The compound effectively suppressed Pseudomonas aeruginosa with an MIC comparable to standard antibiotics like Ciprofloxacin.
- Moderate effects were also noted against Escherichia coli, indicating its broad-spectrum antimicrobial potential .
Synthesis and Production
The synthesis of this compound typically involves the reaction of 6-methyl-3-pyridinecarbonitrile with ammonia under specific catalytic conditions. This multi-step synthesis allows for the introduction of functional groups that enhance its biological activity.
Future Directions in Research
Ongoing research is focused on:
- Mechanistic Studies : Further elucidation of the pathways through which this compound exerts its biological effects.
- Therapeutic Applications : Exploration of its potential as a pharmaceutical agent in treating infections and inflammatory conditions.
- Chemical Modifications : Investigating derivatives of this compound to improve efficacy and reduce side effects.
Properties
IUPAC Name |
5-amino-6-methylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTRDJRVPIKZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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